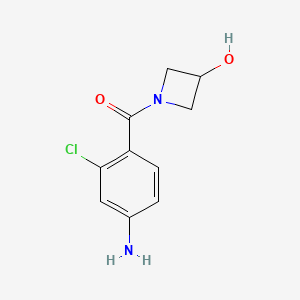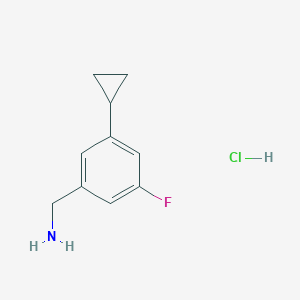
benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the piperidine ring, along with a benzyl group attached to the nitrogen atom and a carboxylate ester group. The stereochemistry of the compound is defined by the (3R,5S) configuration, which indicates the spatial arrangement of the substituents around the piperidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and fluorinating agents.
Esterification: The carboxylate ester group is introduced through esterification reactions involving carboxylic acids and alcohols.
Benzylation: The benzyl group is attached to the nitrogen atom of the piperidine ring using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the desired stereochemistry and chemical properties.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the stereochemistry of the compound play a crucial role in determining its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,5S)-1-Benzyl-3,5-dimethylpiperazine: This compound shares a similar piperidine ring structure but with different substituents.
(3R,5S)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol: Another related compound with a hydroxymethyl group instead of fluorine atoms.
Uniqueness
Benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate is unique due to the presence of fluorine atoms at specific positions on the piperidine ring, which can significantly influence its chemical and biological properties. The stereochemistry also adds to its uniqueness, affecting its interactions with molecular targets.
Propriétés
Formule moléculaire |
C13H15F2NO2 |
|---|---|
Poids moléculaire |
255.26 g/mol |
Nom IUPAC |
benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C13H15F2NO2/c14-11-6-12(15)8-16(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12+ |
Clé InChI |
DCFSHDWSTOGHKY-TXEJJXNPSA-N |
SMILES isomérique |
C1[C@H](CN(C[C@H]1F)C(=O)OCC2=CC=CC=C2)F |
SMILES canonique |
C1C(CN(CC1F)C(=O)OCC2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B13507865.png)

![[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol](/img/structure/B13507885.png)


![(1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13507892.png)


![7-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13507906.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide](/img/structure/B13507913.png)
![rac-tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B13507919.png)
